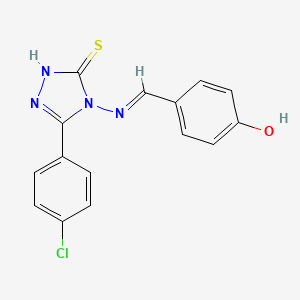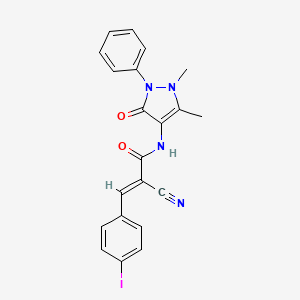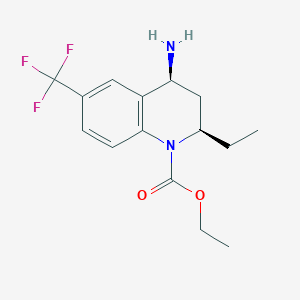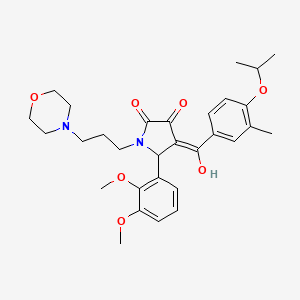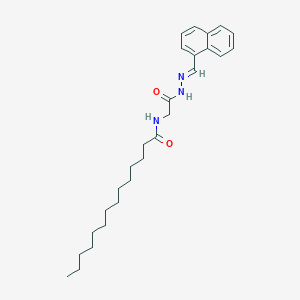
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a naphthylmethylene group, a hydrazino linkage, and a tetradecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production.
化学反応の分析
Types of Reactions
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The naphthylmethylene group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazino linkage can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the tetradecanamide chain can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with varying alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazino and amide functionalities. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. The naphthylmethylene group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)hexadecanamide
- N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)octadecanamide
Uniqueness
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and the presence of the naphthylmethylene group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
769142-69-0 |
|---|---|
分子式 |
C27H39N3O2 |
分子量 |
437.6 g/mol |
IUPAC名 |
N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C27H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-26(31)28-22-27(32)30-29-21-24-18-15-17-23-16-13-14-19-25(23)24/h13-19,21H,2-12,20,22H2,1H3,(H,28,31)(H,30,32)/b29-21+ |
InChIキー |
QWBLAYICHHXHAL-XHLNEMQHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
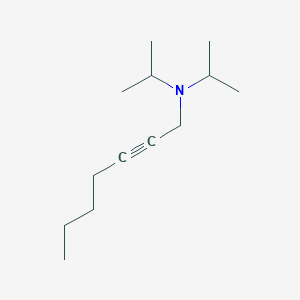

![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)
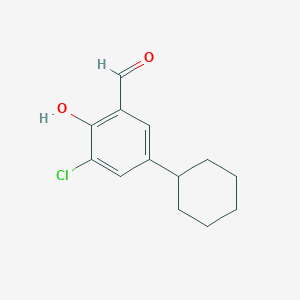
![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)
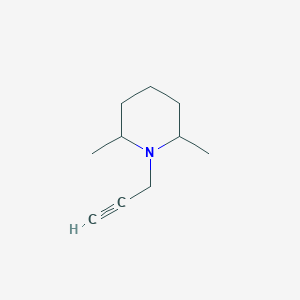
![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)
![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12007931.png)
